Diproteverine

Description

Properties

CAS No. |

69373-95-1 |

|---|---|

Molecular Formula |

C26H35NO4 |

Molecular Weight |

425.6 g/mol |

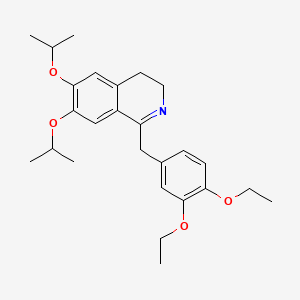

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C26H35NO4/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22/h9-10,14-18H,7-8,11-13H2,1-6H3 |

InChI Key |

APMMVXSVJLZZRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC |

Appearance |

Solid powder |

Other CAS No. |

69373-95-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

69373-88-2 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL BRL 40015A BRL-40015-A BRL-40015A diproteverine diproteverine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Diproteverine in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diproteverine is a potent spasmolytic agent that exerts its effects on smooth muscle through a dual mechanism of action. Primarily, it acts as a selective inhibitor of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This accumulation of cAMP initiates a signaling cascade that results in the relaxation of smooth muscle cells. Additionally, this compound exhibits properties of an L-type voltage-operated calcium channel (L-VOCC) blocker, which contributes to its spasmolytic activity by reducing the influx of extracellular calcium. This whitepaper provides a comprehensive overview of these mechanisms, supported by quantitative data from various experimental models, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

Smooth muscle contraction is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including gastrointestinal spasms, biliary dyskinesia, and bronchial asthma. Pharmacological intervention to modulate smooth muscle tone is a cornerstone of therapy for these disorders. This compound, a benzylisoquinoline derivative structurally related to papaverine, is a spasmolytic drug known for its direct action on smooth muscle tissue.[1] Unlike anticholinergic agents, its mechanism is independent of the autonomic nervous system. This guide delves into the molecular underpinnings of this compound's action, providing a technical resource for researchers and professionals in drug development. The primary analogue discussed in the literature, drotaverine, shares this mechanism and is used here to provide a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action

This compound's spasmolytic effect is primarily attributed to two distinct but complementary mechanisms: inhibition of phosphodiesterase 4 (PDE4) and blockade of L-type voltage-operated calcium channels (L-VOCCs).[2][3]

Phosphodiesterase 4 (PDE4) Inhibition

The principal mechanism of action of this compound is the selective inhibition of the PDE4 enzyme.[4][5] PDE4 is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger in smooth muscle cells.[6]

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote muscle relaxation.[4] A key target of PKA is Myosin Light Chain Kinase (MLCK). Phosphorylation of MLCK by PKA reduces its affinity for the calmodulin-calcium complex, thereby decreasing the phosphorylation of the myosin light chain and preventing the cross-bridge cycling required for muscle contraction.[4]

Furthermore, increased cAMP levels can also promote the sequestration of intracellular calcium into the sarcoplasmic reticulum and the efflux of calcium from the cell, further contributing to a reduction in cytosolic calcium concentration and subsequent relaxation.[7]

L-type Voltage-Operated Calcium Channel (L-VOCC) Blockade

In addition to its primary action on the cAMP pathway, this compound also functions as a blocker of L-type voltage-operated calcium channels.[2][8] This activity is considered a secondary but significant contributor to its overall spasmolytic effect.[3]

L-VOCCs are crucial for the influx of extracellular calcium into the smooth muscle cell upon membrane depolarization. This influx of calcium is a primary trigger for the initiation and maintenance of smooth muscle contraction. By blocking these channels, this compound directly reduces the amount of calcium entering the cell, thereby diminishing the contractile response.[4] Studies have shown that this compound has a more pronounced inhibitory effect on contractions induced by high potassium concentrations (which directly depolarize the cell membrane and open L-VOCCs) compared to agonist-induced contractions, supporting its role as an L-VOCC blocker.[6]

Quantitative Data

The following tables summarize the quantitative data from various in vitro studies on drotaverine, providing insights into its potency and efficacy in different smooth muscle preparations.

Table 1: Inhibitory Concentration (IC50) and Effective Dose (ED50) of Drotaverine in Smooth Muscle Preparations

| Tissue/Preparation | Parameter | Agonist/Condition | Value (µM) | Reference |

| Pregnant Rat Uterine Membranes | IC50 | [3H]diltiazem binding | 2.6 | [7][8] |

| Pregnant Rat Uterine Membranes | IC50 | [3H]nitrendipine binding | 5.6 | [7][8] |

| Guinea Pig Bronchi | ED50 | Histamine-induced contraction | 85 | [7] |

| Guinea Pig Bronchi | ED50 | Methacholine-induced contraction | 93 | [7] |

| Guinea Pig Bronchi | ED50 | KCl-induced contraction | 74 | [7] |

| Pre-contracted Airways | ED50 | Histamine | 47 | [7] |

| Pre-contracted Airways | ED50 | Methacholine | 43 | [7] |

| Pre-contracted Airways | ED50 | Potassium Chloride | 22 | [7] |

Table 2: Comparative Efficacy of Drotaverine and Other Spasmolytics on Pre-contracted Guinea Pig Tracheal Smooth Muscle

| Compound | Agonist | pD2 (-log EC50 M) | Maximum Relaxation (%) |

| Drotaverine | Histamine | 4.33 ± 0.09 | 100 |

| Methacholine | 4.36 ± 0.08 | 100 | |

| KCl | 4.65 ± 0.07 | 100 | |

| Theophylline | Histamine | 3.65 ± 0.11 | 100 |

| Methacholine | 3.61 ± 0.09 | 100 | |

| KCl | 3.63 ± 0.10 | 100 | |

| Nifedipine | Histamine | 6.84 ± 0.12 | 100 |

| Methacholine | 6.79 ± 0.15 | 100 | |

| KCl | 8.89 ± 0.11 | 100 |

Note: Data for tables are synthesized from multiple sources where drotaverine was the subject of study.

Experimental Protocols

Isometric Tension Recording in Isolated Organ Baths

This protocol is designed to measure the contractile and relaxant responses of isolated smooth muscle strips to pharmacological agents.

4.1.1. Tissue Preparation:

-

Male Dunkin-Hartley guinea pigs (250-300 g) are euthanized by cervical dislocation.

-

The trachea is excised and placed in ice-cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

The trachea is cleaned of adhering connective tissue and cut into rings, 2-3 mm in width.

-

The rings are then cut open to form strips.

4.1.2. Experimental Setup:

-

Each tracheal strip is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

The preparations are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being replaced every 15 minutes.

4.1.3. Contraction and Relaxation Studies:

-

Induction of Contraction: A stable contraction is induced by adding a contractile agonist such as histamine (3 µM), methacholine (0.5 µM), or KCl (20 mM) to the organ bath.[9]

-

Cumulative Concentration-Response Curves: Once a stable plateau of contraction is achieved, this compound is added to the bath in a cumulative manner (e.g., from 10 nM to 100 µM). The relaxant effect is recorded as a percentage of the pre-contraction induced by the agonist.

-

Data Analysis: The concentration of this compound that produces 50% of the maximum relaxation (EC50) is calculated from the concentration-response curve.

Figure 1: Workflow for Isometric Tension Recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure L-type calcium currents in isolated smooth muscle cells.

4.2.1. Cell Isolation:

-

Smooth muscle cells are enzymatically dissociated from tissues such as the rat portal vein or guinea pig trachea.

-

The tissue is minced and incubated in a solution containing collagenase and papain to digest the extracellular matrix.

-

Cells are then mechanically dispersed by gentle trituration and stored in a low-calcium solution.

4.2.2. Recording Solutions:

-

External Solution (in mM): NaCl 130, CsCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): CsCl 130, Mg-ATP 4, Na-GTP 0.3, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

4.2.3. Electrophysiological Recording:

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a single smooth muscle cell.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

L-type calcium currents are elicited by depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV for 200 ms).

-

The effect of this compound is assessed by perfusing the cell with the external solution containing various concentrations of the drug and recording the change in the peak inward current.

Figure 2: Workflow for Whole-Cell Patch-Clamp.

Intracellular Calcium Imaging

This protocol is designed to visualize and quantify changes in intracellular calcium concentration in response to this compound.

4.3.1. Cell Preparation and Dye Loading:

-

Isolated smooth muscle cells are plated on glass coverslips.

-

Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (2-5 µM), by incubation in a physiological salt solution for 30-60 minutes at room temperature.[1]

-

After loading, the cells are washed to remove extracellular dye and allowed to de-esterify the AM ester for at least 30 minutes.

4.3.2. Imaging Setup:

-

The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

The cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm using a sensitive camera.[1]

4.3.3. Experimental Procedure:

-

A baseline fluorescence ratio (F340/F380) is recorded.

-

The cells are stimulated with a contractile agonist (e.g., KCl or an appropriate receptor agonist) to induce an increase in intracellular calcium.

-

Once a stable calcium response is observed, the cells are perfused with a solution containing this compound.

-

The change in the F340/F380 ratio is continuously monitored to determine the effect of this compound on intracellular calcium levels.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

Figure 3: PDE4 Inhibition Pathway.

Figure 4: L-VOCC Blockade Pathway.

Conclusion

This compound exerts its smooth muscle relaxant effects through a well-defined dual mechanism of action. Its primary role as a PDE4 inhibitor leads to increased intracellular cAMP and subsequent activation of the PKA pathway, resulting in smooth muscle relaxation. This is complemented by its secondary action as an L-type calcium channel blocker, which reduces calcium influx and further attenuates the contractile machinery. This multifaceted pharmacological profile makes this compound an effective agent for the treatment of various conditions characterized by smooth muscle hyperreactivity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for further research and development in the field of smooth muscle pharmacology.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. google.com [google.com]

- 3. Effects of activation on distribution of Ca2+ in single arterial smooth muscle cells. Determination with fura-2 digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-dependent modulation of L-type calcium currents by intracellular magnesium in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Diproteverine: A Technical Whitepaper on its Calcium Channel Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diproteverine, a papaverine derivative, is an orally active spasmolytic and vasoactive agent with recognized calcium channel blocking properties.[1] This document provides a comprehensive technical overview of this compound's mechanism of action as a calcium channel blocker, drawing from the available scientific literature. While in-depth data on this compound is limited, this guide synthesizes the existing quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways to support further research and drug development efforts. For comparative context, information on the structurally related compound drotaverine is also discussed, highlighting a potential dual mechanism of action that may be relevant for further investigation of this compound.

Introduction

This compound (also known as BRL 40015) is a small molecule drug identified as a spasmolytic with a papaverine-like action.[2][3] Its potential therapeutic applications, including antianginal properties, are linked to its activity as a calcium antagonist.[2] Calcium channel blockers are a well-established class of drugs used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[4][5] They exert their effects by inhibiting the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and reduced cardiac workload.[4][5] This whitepaper will delve into the specific characteristics of this compound as a calcium channel blocker.

Quantitative Data

The available quantitative data on this compound's calcium channel blocking activity is summarized in the table below. These values are derived from electrophysiological studies on sheep Purkinje fibers.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| IC30 (Slow Action Potential Amplitude Reduction) | 2 µM | Sheep Purkinje Fibres | Electrophysiological Measurement | [2] |

| IC30 (Fast Action Potential Duration Shortening at 50% Repolarization) | 2.5 µM | Sheep Purkinje Fibres | Electrophysiological Measurement | [2] |

Mechanism of Action

This compound's primary mechanism as a cardiovascular agent involves the blockade of membrane calcium channels.[2] By reducing the influx of calcium into cardiac cells, it modulates the cardiac action potential. Specifically, it has been shown to reduce the amplitude of the slow action potential and shorten the duration of the fast action potential.[2] This activity is indicative of calcium channel antagonism. Notably, higher concentrations of this compound are required to block sodium channels, suggesting a degree of selectivity for calcium channels.[2]

An interesting aspect of this compound's pharmacological profile is its comparison to papaverine. While structurally related, this compound is a more potent calcium channel blocker, whereas papaverine is a much more potent inhibitor of cAMP-phosphodiesterase.[2] This suggests that while both compounds share a common ancestral structure, their primary mechanisms of action may differ in potency. The structurally similar drug, drotaverine, is primarily known as a phosphodiesterase 4 (PDE4) inhibitor, which leads to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[6][7] However, drotaverine has also been shown to exhibit a secondary calcium-antagonistic effect by inhibiting voltage-dependent calcium channels.[6][7] This dual mechanism contributes to its spasmolytic properties.[6] Given the structural similarities and the comparative data with papaverine, the possibility of a dual mechanism for this compound, albeit with a stronger emphasis on calcium channel blockade, warrants further investigation.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with calcium channel blockade and the potential dual mechanism involving PDE4 inhibition.

Experimental Protocols

The following is a detailed methodology for the key electrophysiological experiments cited in the literature for this compound.

5.1 Electrophysiological Measurements in Sheep Purkinje Fibres

-

Objective: To determine the effects of this compound on the fast and slow action potentials of cardiac Purkinje fibers.

-

Tissue Preparation:

-

Hearts are obtained from freshly slaughtered sheep.

-

Free-running Purkinje fibers are dissected from the ventricles.

-

Fibers are mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

-

Recording of Fast Action Potentials:

-

Fibers are stimulated at a constant frequency (e.g., 1 Hz).

-

Intracellular recordings are made using glass microelectrodes filled with 3 M KCl.

-

Parameters measured include the maximum rate of depolarization (Vmax), which reflects sodium channel activity, and the action potential duration at 50% repolarization (APD50).

-

This compound is added to the superfusate at increasing concentrations to determine its effect on these parameters.

-

-

Recording of Slow Action Potentials:

-

To isolate the slow, calcium-dependent action potentials, the fast sodium channels are inactivated by depolarizing the fibers in a high-potassium solution (e.g., 25 mM K⁺).

-

The preparation is then superfused with a solution containing a catecholamine (e.g., isoproterenol) to induce slow action potentials.

-

The amplitude of these slow action potentials is measured before and after the application of various concentrations of this compound.

-

-

Data Analysis:

-

Concentration-response curves are constructed to determine the IC30 values for the reduction in slow action potential amplitude and the shortening of the APD50 of the fast action potential.

-

Experimental Workflow

The logical flow of the experimental investigation into this compound's cardiac effects can be visualized as follows:

Conclusion and Future Directions

The available evidence firmly establishes this compound as a calcium channel blocker with effects on the cardiac action potential.[2] Its pharmacological profile, characterized by a reduction in heart rate, suggests potential therapeutic benefits in conditions such as angina pectoris.[2] However, the publicly available data on this compound is not extensive.

For a more complete understanding of its mechanism and therapeutic potential, further research is warranted. Key areas for future investigation include:

-

Subtype Selectivity: Determining the selectivity of this compound for different subtypes of calcium channels (L-type, T-type, N-type, etc.).

-

Binding Studies: Performing radioligand binding assays to determine the binding affinity (Ki) of this compound to calcium channels.

-

In Vitro and In Vivo Models: Expanding the investigation of this compound's effects in various vascular smooth muscle preparations and in animal models of cardiovascular disease.

-

Dual Mechanism Exploration: Investigating the potential for a dual mechanism of action involving both calcium channel blockade and PDE inhibition, similar to its structural relative, drotaverine.

A more comprehensive characterization of this compound's pharmacological profile will be invaluable for its potential development as a therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound (BRL 40015): a new type of calcium antagonist with potential antianginal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]

- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 7. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

Diproteverine and Phosphodiesterase-4 (PDE4) Inhibition: A Technical Guide

An In-depth Examination of the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

Diproteverine, more commonly known in the scientific literature as drotaverine, is a benzylisoquinoline derivative with potent antispasmodic properties.[1][2] Structurally related to papaverine, drotaverine exhibits a more favorable therapeutic profile, primarily attributed to its selective inhibition of phosphodiesterase-4 (PDE4).[1][2] This document serves as a comprehensive technical guide on the interaction between this compound (referred to as drotaverine hereafter) and PDE4, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. While the term "this compound" is used in some contexts, the vast majority of scientific and clinical research has been conducted under the name "drotaverine." This guide will synthesize the available information on drotaverine to illuminate the core aspects of its PDE4 inhibitory action.

The primary mechanism of action of drotaverine is the selective inhibition of the PDE4 enzyme.[3][4] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including smooth muscle relaxation.[4] By preventing the degradation of cAMP, drotaverine effectively modulates downstream signaling cascades, resulting in its observed therapeutic effects.[4]

Quantitative Data on Drotaverine's Pharmacological Effects

Table 1: In Vitro Efficacy of Drotaverine Hydrochloride on Smooth Muscle Contraction

| Agonist | Preparation | Parameter | Value |

| Histamine | Guinea Pig Bronchi | ED50 | 8.5 x 10⁻⁵ mol/L |

| Methacholine | Guinea Pig Bronchi | ED50 | 9.3 x 10⁻⁵ mol/L |

| Potassium Chloride (KCl) | Guinea Pig Bronchi | ED50 | 7.4 x 10⁻⁵ mol/L |

| Histamine | Pre-contracted Airways | ED50 | 4.7 x 10⁻⁵ mol/L |

| Methacholine | Pre-contracted Airways | ED50 | 4.3 x 10⁻⁵ mol/L |

| Potassium Chloride (KCl) | Pre-contracted Airways | ED50 | 2.2 x 10⁻⁵ mol/L |

ED50 (Median Effective Dose) represents the concentration of drotaverine required to produce 50% of its maximal effect in relaxing pre-contracted smooth muscle tissue.[5]

Table 2: In Vitro Inhibitory Activity of Drotaverine Hydrochloride on L-type Calcium Channels

| Ligand | Parameter | Value |

| Nifedipine Binding | IC50 | 5.6 μM |

| Diltiazem Binding | IC50 | 2.6 μM |

IC50 (Half-maximal Inhibitory Concentration) represents the concentration of drotaverine required to inhibit 50% of the specific binding of nifedipine and diltiazem to L-type calcium channels.[5]

Signaling Pathway of PDE4 Inhibition by Drotaverine

The central mechanism of drotaverine's action is the elevation of intracellular cAMP levels through the inhibition of PDE4. This initiates a signaling cascade that ultimately leads to the relaxation of smooth muscle and other cellular responses.

Caption: Signaling pathway of PDE4 inhibition by drotaverine.

Experimental Protocols

Protocol: Fluorescence Polarization-Based PDE4 Inhibition Assay

1. Principle:

This assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., fluorescein-cAMP) by the PDE4 enzyme. When the substrate is intact, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4 to fluorescein-AMP, the product is captured by a binding agent, forming a larger, slower-rotating complex that exhibits high fluorescence polarization. The degree of inhibition by a test compound is inversely proportional to the measured fluorescence polarization.

2. Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescein-labeled cAMP substrate

-

Binding Agent (specific for fluorescein-AMP)

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, BSA)

-

Test compound (Drotaverine) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Rolipram)

-

384-well black microplates

-

Fluorescence polarization plate reader

3. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of drotaverine in DMSO. Further dilute the compound and the positive control (Rolipram) in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the appropriate working concentration in cold assay buffer. The optimal enzyme concentration should be predetermined to yield a significant signal window.

-

Assay Reaction:

-

Add a small volume (e.g., 5 µL) of the diluted drotaverine, positive control, or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add the diluted PDE4 enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control wells.

-

Initiate the enzymatic reaction by adding the fluorescein-cAMP substrate solution (e.g., 5 µL) to all wells.

-

-

Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes), protected from light. The incubation time should be within the linear range of the enzyme reaction.

-

Termination and Detection:

-

Stop the reaction by adding the binding agent solution (e.g., 10 µL) to all wells.

-

Incubate for a further period (e.g., 30 minutes) to allow for the binding of the fluorescent product to the binding agent.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of drotaverine using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_no_enzyme) / (FP_enzyme_control - FP_no_enzyme)])

-

Plot the percentage of inhibition against the logarithm of the drotaverine concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow Diagram

Caption: Workflow for a fluorescence polarization-based PDE4 inhibition assay.

Conclusion

Drotaverine, a selective phosphodiesterase-4 inhibitor, exerts its primary therapeutic effects by increasing intracellular cAMP levels. This leads to the activation of Protein Kinase A and subsequent downstream signaling events that promote smooth muscle relaxation and potentially modulate inflammatory responses. While direct quantitative data on its PDE4 inhibitory activity (IC50) is not widely reported, its pharmacological efficacy is well-documented through functional assays. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on PDE4 inhibitors and related compounds. Further research to elucidate the precise IC50 of drotaverine for various PDE4 subtypes would be beneficial for a more complete characterization of its pharmacological profile.

References

- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]

- 4. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Diproteverine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for Diproteverine, a compound structurally analogous, if not identical, to the antispasmodic drug Drotaverine. The synthesis of Drotaverine, chemically known as (Z)-1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, is a multi-step process involving the preparation of key intermediates followed by their condensation and cyclization. This guide details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow.

Overall Synthesis Pathway

The synthesis of this compound (Drotaverine) is centered around the construction of the substituted tetrahydroisoquinoline core. A common and effective strategy is the Bischler-Napieralski reaction. This approach involves the synthesis of two key precursors: 3,4-diethoxyphenylacetic acid and 2-(3,4-diethoxyphenyl)ethylamine. These intermediates are then coupled to form an amide, which subsequently undergoes an intramolecular cyclization reaction, followed by a final dehydrogenation step to yield the target molecule.

The overall logical flow of the synthesis is depicted below:

Caption: Synthesis pathway of this compound (Drotaverine).

Detailed Experimental Protocols

The following protocols are based on established chemical literature and patents for the synthesis of Drotaverine and its key intermediates.

Synthesis of 3,4-Diethoxyphenylacetic Acid (Intermediate A)

Method 1: From 3,4-Diethoxyphenylacetonitrile

This method involves the hydrolysis of the corresponding nitrile.

-

Reaction: 3,4-Diethoxyphenylacetonitrile is reacted with a strong acid or base to hydrolyze the nitrile group to a carboxylic acid.

-

Procedure:

-

To a solution of 3,4-diethoxyphenylacetonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 3,4-diethoxyphenylacetic acid.[1]

-

Method 2: From 3,4-Dihydroxyphenylacetic Acid

This method involves the ethylation of the dihydroxy precursor.

-

Reaction: 3,4-Dihydroxyphenylacetic acid is ethylated using diethyl sulfate in the presence of a base.

-

Procedure:

-

Dissolve 3,4-dihydroxyphenylacetic acid and barium hydroxide octahydrate in water.

-

At ambient temperature, add diethyl sulfate dropwise.

-

Stir the solution for 2 hours at ambient temperature, followed by 2 hours at 40°C.

-

Acidify the solution with a saturated potassium hydrogen sulfate solution and extract with ethyl acetate.

-

Dry the organic phase over sodium sulfate and concentrate to yield the crude product, which can be purified by column chromatography.[2]

-

Synthesis of 2-(3,4-Diethoxyphenyl)ethylamine (Intermediate B)

This synthesis involves the reduction of 3,4-diethoxyphenylacetonitrile.

-

Reaction: The nitrile group of 3,4-diethoxyphenylacetonitrile is reduced to a primary amine.

-

Procedure:

-

Charge a high-pressure reactor with 3,4-diethoxybenzyl cyanide, aqueous ethanol, and ammonia.

-

Add a Raney-nickel catalyst to the mixture.

-

Pressurize the reactor with hydrogen gas (e.g., 8-10 atm) and heat to a temperature of 45-68°C.

-

Maintain the reaction under these conditions until hydrogen uptake ceases.

-

Cool the reactor, filter off the catalyst, and evaporate the solvent from the filtrate.

-

Purify the residue by vacuum distillation to obtain highly pure 2-(3,4-diethoxyphenyl)ethylamine.[3]

-

Condensation to form N-(2-(3,4-Diethoxyphenyl)ethyl)-2-(3,4-Diethoxyphenyl)acetamide (Intermediate C)

This step involves the formation of an amide bond between the two key intermediates.

-

Reaction: 3,4-Diethoxyphenylacetic acid is condensed with 2-(3,4-diethoxyphenyl)ethylamine.

-

Procedure:

-

In a suitable reactor, dissolve 3,4-diethoxyphenylacetic acid and 2-(3,4-diethoxyphenyl)ethylamine in an appropriate solvent such as o-xylene.

-

Heat the mixture to reflux (approximately 145-150°C) for several hours to drive off water, which can be monitored using a Dean-Stark apparatus.

-

After the reaction is complete, cool the mixture to allow for the crystallization of the amide product.

-

Filter the crystals, wash with a non-polar solvent (e.g., o-xylene followed by isopropyl alcohol), and dry.[1]

-

Bischler-Napieralski Cyclization and Dehydrogenation to this compound (Drotaverine)

This is the key ring-forming step followed by aromatization.

-

Reaction: The amide intermediate undergoes intramolecular cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), followed by dehydrogenation.

-

Procedure:

-

Suspend the amide intermediate in a solvent like trichloroethylene.

-

Add phosphorus oxychloride (POCl₃) and heat the mixture to reflux (around 75°C) for a few hours.

-

Monitor the reaction by TLC. After completion, distill off the solvent.

-

The crude dihydroisoquinoline intermediate is then subjected to dehydrogenation. This can be achieved using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent, or by other chemical oxidizing agents.

-

The final product is then isolated and purified, often as a hydrochloride salt by treating the base with hydrochloric acid in a suitable solvent, followed by recrystallization.[1][4]

-

Quantitative Data Summary

The following table summarizes typical quantitative data reported in the literature for the synthesis of Drotaverine and its intermediates. Please note that yields can vary significantly based on the specific reaction conditions and scale.

| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Reference |

| Synthesis of Intermediate A (from nitrile) | 3,4-Diethoxyphenylacetonitrile | NaOH or HCl | Ethanol/Water | Reflux | High | [1] |

| Synthesis of Intermediate B | 3,4-Diethoxyphenylacetonitrile | H₂, Raney Ni, NH₃ | Ethanol/Water | 45-68 | ~96 | [3] |

| Amide Formation (Intermediate C) | Intermediate A and Intermediate B | Heat | o-Xylene | 145-150 | - | [1] |

| Cyclization and Dehydrogenation | Intermediate C | POCl₃, then Pd/C | Trichloroethylene, Toluene | 75, then Reflux | ~72 | [1] |

Conclusion

The synthesis of this compound (Drotaverine) is a well-established process in medicinal chemistry, primarily relying on the Bischler-Napieralski cyclization of a substituted N-phenylethylacetamide. The overall efficiency of the synthesis is dependent on the successful preparation of the key intermediates, 3,4-diethoxyphenylacetic acid and 2-(3,4-diethoxyphenyl)ethylamine, from common starting materials. While traditional routes have employed cyanide, newer, safer methods are also being developed. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to understand and replicate the synthesis of this important antispasmodic agent.

References

An In-depth Technical Guide to the Basic Research Applications of Papaverine-like Spasmolytics with a Focus on Diproteverine Analogs

Disclaimer: Direct quantitative and detailed experimental data specifically for Diproteverine is scarce in publicly available scientific literature. Therefore, this guide focuses on the well-researched, structurally and functionally related papaverine-like spasmolytic, Drotaverine, to provide a comprehensive understanding of the core research applications relevant to this class of compounds. This compound is recognized as a spasmolytic with a papaverine-like action, and thus its research applications are presumed to be similar.

Introduction to Papaverine-like Spasmolytics

Papaverine-like spasmolytics are a class of drugs that directly relax smooth muscles.[1] Unlike anticholinergic agents, their mechanism of action is not dependent on muscle innervation.[2] This class of compounds, including the opium alkaloid Papaverine and its synthetic analog Drotaverine, are primarily known for their therapeutic applications in conditions characterized by smooth muscle spasms, such as gastrointestinal disorders, biliary dyskinesia, and dysmenorrhea.[3][4][5]

This compound is identified as a small molecule drug and a spasmolytic with a papaverine-like action. However, detailed research delineating its specific pharmacological profile is limited. Extensive research on its close analog, Drotaverine, provides a solid framework for understanding the likely basic research applications of this compound.

Core Mechanism of Action

The primary mechanism of action for papaverine-like spasmolytics, particularly Drotaverine, is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[4][5] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[6] The inactivation of MLCK prevents the phosphorylation of myosin, a critical step for the interaction of actin and myosin filaments required for muscle contraction. The net result is smooth muscle relaxation.[6]

Additionally, some papaverine-like spasmolytics, including Drotaverine, are suggested to have minor calcium channel blocking properties, which may contribute to their spasmolytic effects by reducing the influx of extracellular calcium required for muscle contraction.[7]

Diagram: Signaling Pathway of Drotaverine-induced Smooth Muscle Relaxation

Caption: Mechanism of Drotaverine action on smooth muscle cells.

Quantitative Data from In Vitro and In Vivo Studies

Table 1: Pharmacokinetic Parameters of Drotaverine

| Parameter | Value | Species | Study Type | Reference |

|---|---|---|---|---|

| Bioavailability | Highly variable | Human | In vivo | [8] |

| Protein Binding | 80-95% | Human | In vitro | [8] |

| Half-life (t½) | 7-12 hours | Human | In vivo |[8] |

Table 2: Comparative Efficacy of Drotaverine in Irritable Bowel Syndrome (IBS)

| Parameter | Drotaverine (80 mg t.i.d.) | Mebeverine (135 mg t.i.d.) | p-value | Study Design | Reference |

|---|---|---|---|---|---|

| Reduction in Pain Severity (Day 3) | 20.3% | 1.5% | < 0.01 | Randomized, double-blind | [6][7] |

| Reduction in Pain Severity (End of Study) | 70.4% | 46.1% | < 0.05 | Randomized, double-blind |[6][7] |

Experimental Protocols in Basic Research

The study of papaverine-like spasmolytics involves a range of in vitro and in vivo experimental protocols to elucidate their mechanism of action, efficacy, and safety.

-

Phosphodiesterase (PDE) Inhibition Assay:

-

Objective: To determine the inhibitory activity of the compound against specific PDE isoenzymes (e.g., PDE4).

-

Methodology:

-

Recombinant human PDE4 is incubated with the test compound (e.g., this compound) at various concentrations.

-

The substrate, cAMP, is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The amount of AMP produced is quantified, often using a colorimetric or fluorescent method.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.[4]

-

-

-

Isolated Organ Bath Studies:

-

Objective: To assess the direct relaxant effect of the compound on smooth muscle tissue.

-

Methodology:

-

A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

The tissue is connected to an isometric force transducer to record contractions.

-

The tissue is pre-contracted with a spasmogen (e.g., acetylcholine, histamine, potassium chloride).

-

The test compound is added cumulatively to the bath, and the relaxation response is measured.

-

Concentration-response curves are constructed to determine the EC50 (effective concentration for 50% of maximal response).

-

-

Diagram: Experimental Workflow for In Vitro Assessment of Spasmolytic Activity

Caption: Workflow for isolated organ bath experiments.

-

Gastrointestinal Motility Models:

-

Objective: To evaluate the effect of the compound on intestinal transit in live animals.

-

Methodology:

-

Rodents (e.g., mice or rats) are fasted overnight with free access to water.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set period, a charcoal meal (a non-absorbable marker) is administered orally.

-

After another defined period, the animals are euthanized, and the small intestine is carefully removed.

-

The distance traveled by the charcoal meal is measured and expressed as a percentage of the total length of the small intestine.

-

A reduction in the distance traveled by the charcoal meal indicates an inhibitory effect on gastrointestinal motility.

-

-

Potential Research Applications and Future Directions

The basic research applications of this compound and its analogs are likely to be centered around the following areas:

-

Elucidation of PDE4 Subtype Selectivity: Investigating the binding affinity and inhibitory profile of this compound against different PDE4 subtypes (PDE4A, B, C, and D) could reveal a more selective mechanism of action, potentially leading to a better therapeutic window with fewer side effects.

-

Cardiovascular Effects: Given that papaverine has vasodilator properties, detailed studies on the effects of this compound on vascular smooth muscle and cardiac function are warranted.[2] This could involve in vitro studies on isolated blood vessels and in vivo hemodynamic monitoring in animal models.

-

Anti-inflammatory and Cytostatic Properties: Recent research has explored the potential anti-inflammatory and even cytostatic effects of PDE4 inhibitors.[7] Investigating whether this compound exhibits such properties could open new avenues for its application in inflammatory diseases or oncology.

References

- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jptcp.com [jptcp.com]

Methodological & Application

Application Notes and Protocols: Aortic Ring Assay for Testing Diproteverine Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aortic ring assay is a versatile ex vivo technique used to assess the physiological and pharmacological properties of vascular tissues. While traditionally utilized for studying angiogenesis, this method is also highly effective for investigating the vasorelaxant or vasoconstrictive effects of novel compounds. This document provides a detailed protocol for utilizing the aortic ring assay to evaluate the efficacy of Diproteverine, a papaverine-like spasmolytic, in inducing vasodilation.

This compound's mechanism of action is hypothesized to be similar to its structural analog, Drotaverine, which acts as a phosphodiesterase-4 (PDE4) inhibitor. Inhibition of PDE4 in vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and vasodilation. This protocol will not only determine the vasodilatory potency of this compound but also explore its endothelium-dependency, providing insights into its mechanism of action.

Experimental Protocols

Preparation of Aortic Rings

This protocol details the dissection and preparation of aortic rings from a model organism, typically a rat or mouse, for subsequent analysis in a wire myograph system.

Materials:

-

Euthanasia solution

-

Dissection tools (scissors, forceps)

-

Krebs-Henseleit bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄·7H₂O, 2.5 mM CaCl₂·2H₂O, 25 mM NaHCO₃, 11.7 mM dextrose)

-

Petri dish

-

Surgical blade

Procedure:

-

Humanely euthanize the animal according to approved institutional guidelines.

-

Make a midline incision in the abdomen and thorax to expose the thoracic aorta.

-

Carefully excise the thoracic aorta and immediately place it in a Petri dish filled with cold Krebs-Henseleit buffer.[1]

-

Under a dissecting microscope, remove the surrounding connective and adipose tissue from the aorta.

-

Cut the cleaned aorta into rings of approximately 2-3 mm in width using a surgical blade.[2]

-

Take extreme care to not stretch or damage the vessel endothelium during this process.

-

For experiments investigating endothelium-independent effects, the endothelium can be denuded by gently rubbing the intimal surface of the ring with a fine wire or forceps.[1]

Isometric Tension Measurement using Wire Myograph

This protocol describes the mounting of aortic rings in a wire myograph to measure isometric tension changes in response to pharmacological agents.

Materials:

-

Wire myograph system

-

Krebs-Henseleit bicarbonate buffer

-

Carbogen gas (95% O₂, 5% CO₂)

-

Phenylephrine (vasoconstrictor)

-

Acetylcholine (endothelium-dependent vasodilator)

-

Sodium Nitroprusside (endothelium-independent vasodilator)

-

This compound (test compound)

Procedure:

-

Mount each aortic ring on the two stainless steel wires of the wire myograph chamber, which is filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.[2]

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams. During this period, replace the buffer every 15-20 minutes.[1]

-

After equilibration, test the viability of the aortic rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

Wash the rings and allow them to return to the baseline tension.

-

Induce a stable submaximal contraction with a vasoconstrictor, typically phenylephrine (PE, concentration range 10⁻⁸ to 10⁻⁵ M).[3][4]

-

Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the bath to obtain a dose-response curve for its relaxant effect.

-

To assess endothelium integrity, after washing out the test compounds, pre-contract the rings again with phenylephrine and then add a single dose of acetylcholine (e.g., 10⁻⁶ M). A relaxation of more than 80% indicates an intact endothelium.[1]

-

To test for endothelium-independent relaxation, use sodium nitroprusside as a positive control.

Data Presentation

The vasodilatory effect of this compound is expressed as a percentage of relaxation of the pre-contracted tension induced by phenylephrine. The results can be summarized in the following table.

| Treatment Group | n | EC₅₀ (μM) | Eₘₐₓ (%) |

| This compound (Endothelium-Intact) | 6 | [Insert Value] | [Insert Value] |

| This compound (Endothelium-Denuded) | 6 | [Insert Value] | [Insert Value] |

| Acetylcholine (Positive Control) | 6 | [Insert Value] | [Insert Value] |

| Sodium Nitroprusside (Positive Control) | 6 | [Insert Value] | [Insert Value] |

-

n: number of aortic rings tested.

-

EC₅₀: The concentration of the compound that produces 50% of its maximal effect.

-

Eₘₐₓ: The maximal relaxation response.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the aortic ring assay.

Proposed Signaling Pathway of this compound

References

Application Notes and Protocols for Diproteverine in Primary Cultured Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Diproteverine in primary cultured smooth muscle cells. This compound is a selective phosphodiesterase 4 (PDE4) inhibitor, which leads to the relaxation of smooth muscles.[1][2] This document outlines the mechanism of action, protocols for cell culture and key experiments, and presents illustrative data for researchers investigating the effects of this compound on smooth muscle cell physiology.

Mechanism of Action

This compound primarily exerts its effects through the selective inhibition of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[3] PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), preventing the phosphorylation of myosin light chains and leading to smooth muscle relaxation.[3]

Additionally, some evidence suggests that this compound may possess secondary calcium channel blocking properties, specifically targeting L-type voltage-operated calcium channels (L-VOCC).[5][6] This dual mechanism of action—increasing cAMP and potentially reducing calcium influx—contributes to its potent spasmolytic effects.[3][5]

Data Presentation

The following tables provide representative quantitative data on the effects of this compound on primary cultured smooth muscle cells. This data is illustrative and may vary depending on the specific cell type and experimental conditions.

Table 1: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Viability

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 0.1 | 98.7 ± 2.1 |

| 1 | 97.2 ± 3.5 |

| 10 | 95.8 ± 2.8 |

| 50 | 93.1 ± 4.2 |

| 100 | 89.5 ± 5.1 |

Data derived from an MTT assay after 24-hour incubation. Values are presented as mean ± standard deviation.

Table 2: Inhibition of Platelet-Derived Growth Factor (PDGF)-Induced VSMC Proliferation by this compound

| This compound Concentration (µM) | Inhibition of BrdU Incorporation (%) |

| 0.1 | 15.3 ± 3.2 |

| 1 | 42.8 ± 5.1 |

| 10 | 78.6 ± 6.9 |

| 50 | 92.1 ± 4.5 |

| IC50 (µM) | ~2.5 |

Cells were stimulated with 20 ng/mL PDGF. Values are presented as mean ± standard deviation.

Table 3: Effect of this compound on VSMC Migration

| Treatment | Wound Closure at 24h (%) |

| Control (Vehicle) | 75.4 ± 6.8 |

| This compound (10 µM) | 32.1 ± 5.2 |

Data from a wound healing (scratch) assay. Values are presented as mean ± standard deviation.

Table 4: Effect of this compound on Intracellular cAMP Levels in VSMCs

| Treatment | Intracellular cAMP (pmol/mg protein) |

| Basal | 5.8 ± 1.2 |

| Forskolin (10 µM) | 45.2 ± 5.9 |

| This compound (10 µM) | 28.7 ± 4.1 |

| This compound (10 µM) + Forskolin (10 µM) | 89.5 ± 9.3 |

Cells were treated for 15 minutes. Forskolin is an adenylyl cyclase activator used as a positive control. Values are presented as mean ± standard deviation.

Table 5: Effect of this compound on Intracellular Calcium Concentration in VSMCs

| Treatment | Peak [Ca²⁺]i increase upon KCl depolarization (nM) |

| Control | 450 ± 35 |

| This compound (10 µM) | 280 ± 28 |

Intracellular calcium concentration ([Ca²⁺]i) was measured using Fura-2 AM. Cells were depolarized with 60 mM KCl. Values are presented as mean ± standard deviation.

Experimental Protocols

Isolation and Culture of Primary Vascular Smooth Muscle Cells (VSMCs) from Rat Aorta

This protocol describes the enzymatic digestion method for isolating primary VSMCs.

Materials:

-

Sprague-Dawley rat (200-250 g)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase Type III

-

Hanks' Balanced Salt Solution (HBSS)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol

-

Sterile surgical instruments

Protocol:

-

Euthanize the rat according to institutional guidelines and sterilize the thoracic area with 70% ethanol.

-

Aseptically excise the thoracic aorta and place it in ice-cold sterile HBSS.

-

Under a dissecting microscope, carefully remove the surrounding adipose and connective tissues.

-

Cut the aorta longitudinally and gently scrape the intimal surface with a scalpel blade to remove endothelial cells.

-

Mince the remaining aortic tissue into small pieces (1-2 mm²).

-

Digest the tissue fragments in DMEM containing Collagenase Type II (1 mg/mL) and Elastase Type III (0.5 mg/mL) for 1-2 hours at 37°C with gentle agitation.

-

Neutralize the enzymatic activity by adding an equal volume of DMEM with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the filtrate at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days. Cells should exhibit a characteristic "hills and valleys" morphology. VSMCs between passages 3 and 8 are recommended for experiments.

Cell Viability Assay (MTT)

Materials:

-

Primary VSMCs

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed VSMCs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (0.1 to 100 µM) for 24 hours. Include a vehicle control group.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (BrdU Incorporation)

Materials:

-

Primary VSMCs

-

96-well plates

-

This compound stock solution

-

Platelet-Derived Growth Factor (PDGF)

-

BrdU Labeling and Detection Kit

Protocol:

-

Seed VSMCs in a 96-well plate at 5 x 10³ cells/well and synchronize the cells by serum starvation (0.5% FBS) for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with PDGF (20 ng/mL) in the presence of this compound for 24 hours.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fix the cells, denature the DNA, and detect BrdU incorporation using an anti-BrdU antibody conjugated to a peroxidase substrate, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage inhibition of BrdU incorporation relative to the PDGF-stimulated control.

Cell Migration Assay (Wound Healing/Scratch Assay)

Materials:

-

Primary VSMCs

-

6-well plates

-

This compound stock solution

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed VSMCs in 6-well plates and grow them to a confluent monolayer.

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh serum-free medium containing either vehicle or this compound (10 µM).

-

Capture images of the wound at 0 hours and 24 hours.

-

Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure.

Intracellular cAMP Measurement

Materials:

-

Primary VSMCs

-

12-well plates

-

This compound stock solution

-

Forskolin

-

cAMP enzyme immunoassay (EIA) kit

Protocol:

-

Seed VSMCs in 12-well plates and grow to confluence.

-

Pre-treat the cells with this compound (10 µM) for 15 minutes. A positive control with Forskolin (10 µM) should be included.

-

Lyse the cells according to the EIA kit manufacturer's protocol.

-

Determine the intracellular cAMP concentration using the EIA kit.

-

Normalize the cAMP levels to the total protein content of each sample.

Intracellular Calcium Imaging (Fura-2 AM)

Materials:

-

Primary VSMCs grown on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Potassium chloride (KCl)

-

Fluorescence imaging system

Protocol:

-

Incubate VSMCs on coverslips with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at room temperature in the dark.

-

Wash the cells with HBSS to remove extracellular dye.

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Treat the cells with this compound (10 µM) and record any changes in the baseline ratio.

-

Stimulate the cells with a high concentration of KCl (e.g., 60 mM) to induce depolarization and measure the peak change in the 340/380 nm fluorescence ratio.

-

The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.

Visualizations

Caption: Experimental workflow for studying this compound in primary VSMCs.

Caption: Signaling pathway of this compound in smooth muscle cells.

References

- 1. Nifedipine blocks Ca2+ store refilling through a pathway not involving L-type Ca2+ channels in rabbit arteriolar smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deleterious effects of nifedipine on smooth muscle cells implies alterations of intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stability Testing of Diproteverine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the stability testing of Diproteverine. The protocols detailed below are based on established and validated methodologies to ensure the accurate determination of the drug's stability profile, including the identification and quantification of degradation products.

Overview of Stability Testing

Stability testing is a critical component of drug development, ensuring that a drug substance or drug product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are essential to develop and validate stability-indicating analytical methods.[1][2] These studies involve subjecting the drug to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation.[1][2]

This compound, an antispasmodic agent, is known to be susceptible to degradation under certain conditions.[3][4] Therefore, robust analytical methods are necessary to separate and quantify the intact drug from its potential degradation products.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for the stability testing of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used, sensitive, and specific method for the analysis of this compound and its degradation products.[5][6]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound Hydrochloride in the presence of its degradation products.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3][7]

-

Data acquisition and processing software.[3]

Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[3][7] | YMC C8 (150 x 4.6 mm, 5 µm)[5] | XTerra RP18 (150 x 4.6 mm, 5 µm)[6][8] |

| Mobile Phase | Methanol: 0.1 M Ammonium Acetate buffer (pH 5.0) (60:40 v/v)[3][7] | 0.2% Formic Acid in Water : Methanol (55:45 v/v)[5] | Gradient elution with Solvent A (0.02 M KH2PO4, pH 3.0) and Solvent B (Acetonitrile)[6][8] |

| Flow Rate | 1.5 mL/min[3][7] | 1.0 mL/min[5] | 1.0 mL/min[6][8] |

| Detection Wavelength | 319 nm[3][7] | 300 nm[5] | 230 nm[6][8] |

| Injection Volume | 20 µL[3][7] | Not specified | Not specified |

| Column Temperature | 25 ± 2°C[3][7] | 25°C[5] | 25°C[6][8] |

Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve this compound Hydrochloride in a suitable solvent (e.g., methanol or water) to obtain a concentration of 1 mg/mL.[3]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-100 µg/mL).[3]

-

Sample Preparation (for tablets): Weigh and crush 20 tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and dissolve it in the solvent. Filter the solution before injection.[9]

Forced Degradation Studies:

Forced degradation studies are performed to demonstrate the specificity of the method.[1]

-

Acid Hydrolysis: Reflux a 1 mg/mL solution of this compound in 0.1 N HCl for 8-12 hours.[3]

-

Alkaline Hydrolysis: Reflux a 1 mg/mL solution of this compound in 0.1 N NaOH for 8 hours.[3][4]

-

Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3-6% H2O2 at room temperature or gentle heat.[4]

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., in an oven).[7]

-

Photolytic Degradation: Expose the drug solution to direct sunlight for a specified period (e.g., 4 hours).[3][7]

Following the stress treatment, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration before HPLC analysis.

Method Validation:

Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][8]

The following table summarizes the typical degradation behavior of this compound under various stress conditions as reported in the literature.

| Stress Condition | Reagent/Condition | Duration | % Degradation (approximate) |

| Acid Hydrolysis | 0.1 N HCl | 12 hours (reflux) | 12.62%[3][7] |

| Alkaline Hydrolysis | 0.1 N NaOH | 8 hours (reflux) | 62.69%[3] |

| Oxidative Degradation | 3-6% H2O2 | - | Significant degradation observed[3][6] |

| Thermal Degradation | Dry Heat | 15 days | Stable[3][7] |

| Photolytic Degradation | Sunlight | 4 hours | Significant degradation observed[3] |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable technique for the stability testing of this compound, offering simplicity and the ability to analyze multiple samples simultaneously.[9]

Objective: To develop a stability-indicating HPTLC method for the determination of this compound Hydrochloride.

Instrumentation:

-

HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.[9]

Chromatographic Conditions:

| Parameter | Condition |

| Stationary Phase | Pre-coated silica gel 60 F254 TLC plates |

| Mobile Phase | Toluene : Methanol (7:3 v/v)[9] |

| Application Rate | 0.4 µL/s[9] |

| Band Separation | 6 mm[9] |

| Development | Linear ascending development in a twin-trough glass chamber saturated with the mobile phase.[9] |

| Detection Wavelength | 241 nm, 303 nm, or 359 nm[9] |

Preparation of Solutions:

-

Standard Stock Solution: Prepare a 1000 µg/mL solution of this compound Hydrochloride in methanol.[9]

-

Sample Application: Apply bands of the standard and sample solutions onto the HPTLC plate.[9]

Forced Degradation Studies:

Perform forced degradation studies as described in the HPLC section. Analyze the resulting solutions by applying them to the HPTLC plate.

| Stress Condition | Number of Degradants | Rf values of Degradants | % Degradation |

| Acidic (0.1 N HCl) | 2 | 0.04, 0.78 | 9.35% |

| Alkaline (0.1 N NaOH) | 3 | 0.04, 0.69, 0.79 | 14.2% |

| Neutral (Water) | 1 | 0.78 | 12.1% |

| Oxidative (H2O2) | 3 | 0.03, 0.26, 0.79 | 13.8% |

| Thermal | 3 | 0.01, 0.73, 0.76 | 14.17% |

| Photolytic | 3 | 0.01, 0.03, 0.73 | 10.28% |

Data extracted from Ghode et al., IJPSR, 2023.[9]

Visualization of Experimental Workflows

The following diagrams illustrate the key workflows in the stability testing of this compound.

Caption: General workflow for forced degradation and stability-indicating method validation.

Caption: Workflow for the development of a stability-indicating HPLC method.

Signaling Pathway Context

This compound acts as a selective inhibitor of phosphodiesterase-4 (PDE4).[9] This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the intracellular concentration of cAMP, which in turn leads to the relaxation of smooth muscles. While this pathway describes its mechanism of action, the degradation pathways are primarily chemical in nature and are elucidated through forced degradation studies.

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

- 1. biomedres.us [biomedres.us]

- 2. rjptonline.org [rjptonline.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijpbs.com [ijpbs.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

Application Note: In Vitro Experimental Design for Studying Diproteverine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diproteverine is a spasmolytic agent with a papaverine-like action, primarily known for its smooth muscle relaxant effects.[1] Its mechanism is associated with the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, and it may also possess calcium channel blocking properties.[2][3][4] Elevated cAMP levels activate protein kinase A (PKA), which in turn leads to the relaxation of smooth muscle.[3] Understanding the precise cellular and molecular effects of this compound is crucial for its therapeutic application and for the development of novel derivatives.

This document provides a detailed framework of experimental protocols for investigating the effects of this compound in a cell culture setting. The proposed experiments are designed to elucidate its mechanism of action, determine its effective concentration range, and assess its impact on key cellular signaling pathways. The primary focus is on assays that quantify cell viability, intracellular calcium flux, and cAMP accumulation, complemented by protein analysis to probe downstream signaling events.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant data.[5] Given this compound's function as a smooth muscle relaxant, the most appropriate models would be:

-

Vascular Smooth Muscle Cells (VSMCs):

-

Primary Human Aortic Smooth Muscle Cells (HASMC): Physiologically relevant but have a limited lifespan.

-

A7r5 Cell Line (Rat Aortic Smooth Muscle): A well-characterized, immortalized cell line suitable for a wide range of assays.

-

-

Airway Smooth Muscle Cells (ASMCs): For studies related to bronchodilation.

-

Gastrointestinal Smooth Muscle Cells: For studies related to gut motility.

Key Experimental Protocols

A logical workflow is essential for characterizing a compound in vitro. The initial step is always to determine the cytotoxicity to establish a viable concentration range for subsequent mechanistic studies.

Diagram: General Experimental Workflow

Caption: Workflow for in vitro characterization of this compound.

Protocol 2.1: Cell Viability and Cytotoxicity Assay

Principle: This initial experiment is crucial to determine the concentration range of this compound that can be used in subsequent assays without causing significant cell death.[6][7] Assays like the MTT or Resazurin assay measure the metabolic activity of cells, which correlates with the number of viable cells.[8]

Methodology:

-

Cell Seeding: Seed smooth muscle cells (e.g., A7r5) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 µM). Include a vehicle-only control.

-

Treatment: Replace the medium in the cell plate with the medium containing the various concentrations of this compound.

-

Incubation: Incubate the plate for a period relevant to the planned mechanistic studies (e.g., 24, 48, or 72 hours).

-

Assay:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at ~570 nm.

-

For Resazurin Assay: Add Resazurin solution to each well and incubate for 1-4 hours. Read the fluorescence with excitation at ~560 nm and emission at ~590 nm.

-

-

Data Analysis: Normalize the absorbance/fluorescence values to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 (the concentration that inhibits 50% of metabolic activity).

Data Presentation:

| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |

| 0 (Vehicle) | 1.250 | 0.08 | 100% |

| 1 | 1.245 | 0.07 | 99.6% |

| 10 | 1.210 | 0.09 | 96.8% |

| 50 | 1.150 | 0.06 | 92.0% |

| 100 | 0.980 | 0.08 | 78.4% |

| 200 | 0.630 | 0.05 | 50.4% |

| 500 | 0.210 | 0.04 | 16.8% |

Protocol 2.2: Intracellular cAMP Accumulation Assay

Principle: As a PDE4 inhibitor, this compound is expected to prevent the degradation of cAMP, leading to its accumulation within the cell.[2][4] This can be measured using competitive immunoassays or bioluminescent reporter systems.[9][10]

Methodology:

-

Cell Seeding: Seed cells into a 96-well or 384-well solid white plate suitable for luminescence measurements.

-

Pre-treatment: Wash cells and incubate them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to establish a baseline of inhibited PDE activity) for 10-20 minutes.[10]

-

Treatment: Add various non-toxic concentrations of this compound (determined from Protocol 2.1) to the wells. To stimulate cAMP production, an adenylate cyclase activator like Forskolin can be added.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for a chosen commercial kit (e.g., Promega cAMP-Glo™, Cisbio HTRF® cAMP).[9] These kits typically involve a competitive binding reaction that results in a luminescent or fluorescent signal inversely proportional to the amount of cAMP present.

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to calculate the cAMP concentration in the experimental wells. Plot the cAMP concentration against the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Data Presentation:

| Treatment | This compound (µM) | Mean Luminescence (RLU) | [cAMP] (nM) |

| Vehicle Control | 0 | 850,000 | 1.5 |

| Forskolin (10 µM) | 0 | 250,000 | 15.2 |

| Forskolin + Dipro. | 1 | 220,000 | 18.5 |

| Forskolin + Dipro. | 10 | 150,000 | 27.0 |

| Forskolin + Dipro. | 50 | 95,000 | 42.1 |

| Forskolin + Dipro. | 100 | 70,000 | 55.6 |

Protocol 2.3: Intracellular Calcium [Ca²⁺] Flux Assay